molecular formula C7H10N2O2 B13049614 2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol

2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol

Cat. No.: B13049614
M. Wt: 154.17 g/mol
InChI Key: CTKMWTAIOQXIGN-RXMQYKEDSA-N
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Description

2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol is a compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the reaction of pyridine-3-ol with an appropriate amino alcohol under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of 2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridin-2-ol: Similar in structure but differs in the position of the hydroxyl group.

    Pyridin-4-ol: Another isomer with the hydroxyl group at the 4-position.

    Pyridin-3-amine: Similar but lacks the hydroxyl group.

Uniqueness

2-((1s)-1-Amino-2-hydroxyethyl)pyridin-3-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]pyridin-3-ol

InChI

InChI=1S/C7H10N2O2/c8-5(4-10)7-6(11)2-1-3-9-7/h1-3,5,10-11H,4,8H2/t5-/m1/s1

InChI Key

CTKMWTAIOQXIGN-RXMQYKEDSA-N

Isomeric SMILES

C1=CC(=C(N=C1)[C@@H](CO)N)O

Canonical SMILES

C1=CC(=C(N=C1)C(CO)N)O

Origin of Product

United States

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